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Compound of Interest

Compound Name: Butopyronoxyl

Cat. No.: B165914 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of

Butopyronoxyl, an insect repellent. The document details expected and reported data from

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses,

along with detailed experimental protocols and a visual workflow for the analytical process.

Spectroscopic Data Presentation
The following tables summarize the key spectroscopic data for Butopyronoxyl (Chemical

Formula: C₁₂H₁₈O₄, Molecular Weight: 226.27 g/mol ).

1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Precise experimental NMR data for Butopyronoxyl is not readily available in public databases.

The following tables present predicted ¹H and ¹³C NMR chemical shifts based on the molecular

structure. These predictions are derived from established principles of NMR spectroscopy.

Table 1: Predicted ¹H NMR Spectroscopic Data for Butopyronoxyl
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Protons
Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration

H-a (CH₃) 0.9 - 1.0 Triplet 3H

H-b (-CH₂-) 1.3 - 1.5 Sextet 2H

H-c (-CH₂-) 1.6 - 1.8 Quintet 2H

H-d (-O-CH₂-) 4.1 - 4.3 Triplet 2H

H-e (-CH₂-) 2.5 - 2.7 Singlet 2H

H-f (=CH-) 5.8 - 6.0 Singlet 1H

H-g (2 x -CH₃) 1.4 - 1.6 Singlet 6H

Table 2: Predicted ¹³C NMR Spectroscopic Data for Butopyronoxyl

Carbon Atom Predicted Chemical Shift (δ, ppm)

C-a (CH₃) 13 - 15

C-b (-CH₂-) 19 - 21

C-c (-CH₂-) 30 - 32

C-d (-O-CH₂-) 65 - 67

C-e (-CH₂-) 45 - 47

C-f (=CH-) 105 - 107

C-g (2 x -CH₃) 27 - 29

C-h (Quaternary C) 80 - 82

C-i (C=O, Ketone) 195 - 198

C-j (=C-) 170 - 173

C-k (C=O, Ester) 162 - 165

1.2. Infrared (IR) Spectroscopy Data
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Specific experimental IR peak assignments for Butopyronoxyl are not widely published.

However, based on its functional groups, the following characteristic absorption bands are

expected.

Table 3: Expected Infrared (IR) Absorption Bands for Butopyronoxyl

Wavenumber (cm⁻¹) Functional Group Vibrational Mode

2960 - 2850 C-H (Alkyl) Stretching

1750 - 1735 C=O (Ester) Stretching

1680 - 1660 C=O (α,β-unsaturated Ketone) Stretching

1640 - 1620 C=C (Alkene) Stretching

1250 - 1000 C-O (Ester, Ether) Stretching

1.3. Mass Spectrometry (MS) Data

The following data for the electron ionization mass spectrum of Butopyronoxyl is derived from

the NIST Mass Spectrometry Data Center.[1]

Table 4: Major Fragments in the Electron Ionization Mass Spectrum of Butopyronoxyl
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Mass-to-Charge Ratio
(m/z)

Relative Intensity (%)
Putative Fragment
Assignment

41 65 C₃H₅⁺

43 55 C₃H₇⁺ or C₂H₃O⁺

57 95 C₄H₉⁺

69 100 C₅H₉⁺

85 40 C₅H₉O⁺

97 25 C₆H₉O⁺

113 30 C₆H₉O₂⁺

125 80 C₇H₉O₂⁺

153 20 [M - C₄H₉O]⁺

171 15 [M - C₄H₉]⁺

226 5 [M]⁺ (Molecular Ion)

Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of Butopyronoxyl.

2.1. NMR Spectroscopy Protocol (¹H and ¹³C)

Sample Preparation:

Accurately weigh 5-10 mg of Butopyronoxyl into a clean, dry vial.

Add 0.7-1.0 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the solvent is

of high purity to avoid extraneous signals.

Gently agitate the vial to ensure the sample is fully dissolved.

Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. The final

sample height should be approximately 4-5 cm.
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Instrument Setup (for a 400 MHz Spectrometer):

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and

symmetrical solvent peak.

Set the sample temperature, typically to 25 °C (298 K).

Data Acquisition:

¹H NMR:

Acquire a single-pulse experiment.

Set the spectral width to approximately 16 ppm.

Use a 90° pulse angle.

Set the relaxation delay to 1-2 seconds.

Acquire 16 to 32 scans for good signal-to-noise ratio.

¹³C NMR:

Acquire a proton-decoupled experiment.

Set the spectral width to approximately 220 ppm.

Use a 45° pulse angle to reduce relaxation times for quaternary carbons.

Set the relaxation delay to 2 seconds.

Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance

of ¹³C.

Data Processing:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b165914?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase the resulting spectrum to obtain a flat baseline.

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm

for ¹H and 77.16 ppm for ¹³C).

Integrate the peaks in the ¹H NMR spectrum.

2.2. Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy Protocol

Sample Preparation:

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a soft

cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry

completely.

Instrument Setup:

Set the spectral range from 4000 cm⁻¹ to 400 cm⁻¹.

Select a resolution of 4 cm⁻¹.

Data Acquisition:

Acquire a background spectrum of the clean, empty ATR crystal. This will be automatically

subtracted from the sample spectrum.

Place a single drop of liquid Butopyronoxyl onto the center of the ATR crystal.

Lower the ATR press arm to ensure good contact between the sample and the crystal.

Acquire the sample spectrum. Co-add 16 to 32 scans to improve the signal-to-noise ratio.

Data Processing:

The instrument software will automatically perform the background subtraction.

Identify and label the wavenumbers of the significant absorption peaks.
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2.3. Electron Ionization-Mass Spectrometry (EI-MS) Protocol

Sample Introduction (via Gas Chromatography - GC):

Prepare a dilute solution of Butopyronoxyl (e.g., 1 mg/mL) in a volatile organic solvent

such as hexane or ethyl acetate.

Inject 1 µL of the solution into the GC-MS system.

GC Conditions:

Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

Inlet Temperature: 250 °C.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15

°C/min, and hold for 5 minutes.

Instrument Setup (Mass Spectrometer):

Ionization Mode: Electron Ionization (EI).

Electron Energy: 70 eV.

Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Mass Range: Scan from m/z 40 to 400.

Data Acquisition:

Acquire data in full scan mode throughout the GC run.

Data Processing:

Identify the chromatographic peak corresponding to Butopyronoxyl.
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Extract the mass spectrum for this peak.

Identify the molecular ion peak and major fragment ions.

Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.

Mandatory Visualizations
The following diagram illustrates the general workflow for the comprehensive spectroscopic

analysis of Butopyronoxyl.
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Spectroscopic Analysis Workflow for Butopyronoxyl
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Caption: Workflow for the spectroscopic characterization of Butopyronoxyl.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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